molecular formula C18H17NO5S B2953827 3-(benzenesulfonyl)-N-({[2,3'-bifuran]-5-yl}methyl)propanamide CAS No. 2097915-90-5

3-(benzenesulfonyl)-N-({[2,3'-bifuran]-5-yl}methyl)propanamide

Cat. No.: B2953827
CAS No.: 2097915-90-5
M. Wt: 359.4
InChI Key: KZCQRZALSKGJMT-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-({[2,3'-bifuran]-5-yl}methyl)propanamide is a synthetic organic compound featuring a propanamide backbone with two distinct functional groups: a benzenesulfonyl moiety at the C3 position and a [2,3'-bifuran]-5-ylmethyl group as the N-substituent. The benzenesulfonyl group (C₆H₅SO₂-) is a strong electron-withdrawing substituent, which may enhance stability and influence binding interactions in biological systems.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S/c20-18(9-11-25(21,22)16-4-2-1-3-5-16)19-12-15-6-7-17(24-15)14-8-10-23-13-14/h1-8,10,13H,9,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCQRZALSKGJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(benzenesulfonyl)-N-({[2,3'-bifuran]-5-yl}methyl)propanamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C16H17N1O3S1C_{16}H_{17}N_{1}O_{3}S_{1}, with a molecular weight of approximately 319.37 g/mol. The structure features a bifuran moiety linked to a benzenesulfonyl group through a propanamide linkage. The synthesis typically involves multi-step reactions, including:

  • Formation of the Bifuran Moiety : This can be achieved through palladium-catalyzed coupling reactions.
  • Introduction of the Benzenesulfonyl Group : This is done via sulfonylation reactions using sulfonyl chlorides.
  • Final Coupling : The bifuran derivative is coupled with the benzenesulfonamide under basic conditions to yield the final product.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

  • Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially modulating enzyme activities.
  • π-π Stacking Interactions : The bifuran moiety can engage in π-π stacking with aromatic residues in proteins, influencing receptor interactions and signaling pathways.

Biological Activity

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against various strains of bacteria, including Gram-positive bacteria such as Staphylococcus aureus.
  • Inhibition Studies : The compound has shown inhibitory effects on specific enzymes related to metabolic pathways, suggesting potential applications in treating metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialInhibitory activity against S. aureus
Enzyme InhibitionModulation of metabolic enzymes
CytotoxicitySelective toxicity towards cancer cells

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that this compound exhibited significant antibacterial activity against MRSA strains, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μg/mL .
  • Enzyme Inhibition Studies :
    • A study focusing on structure-activity relationships (SAR) highlighted that modifications to the sulfonamide group influenced the compound's inhibitory potency against specific metabolic enzymes, indicating that the structural integrity of both the bifuran and sulfonamide moieties is crucial for biological activity .
  • Cytotoxicity Assessments :
    • Research evaluating the cytotoxic effects on cancer cell lines showed selective toxicity, suggesting potential therapeutic applications in oncology .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

(See Section 2.1 and 2.2 for details.)

Table 2: Spectral Data Comparison
Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) EI-MS ([M+H]⁺)
Target Compound ~1350 (S=O stretch) Not reported Not reported
7c () 1650 (C=O), 1250 (C-S) 7.2–7.8 (aryl), 2.3 (CH₃) 375.4
5a () 1730 (C=O), 1160 (S=O) 10.28 (NH), 0.91 (CH₃) 327.4

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